3-[(methylamino)methyl]oxolan-3-ol

Catalog No.
S6436971
CAS No.
1339912-54-7
M.F
C6H13NO2
M. Wt
131.2
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[(methylamino)methyl]oxolan-3-ol

CAS Number

1339912-54-7

Product Name

3-[(methylamino)methyl]oxolan-3-ol

Molecular Formula

C6H13NO2

Molecular Weight

131.2

3-[(methylamino)methyl]oxolan-3-ol is a heterocyclic organic compound characterized by a five-membered oxolane ring (tetrahydrofuran) with a hydroxymethyl group and a methylamino substituent. Its molecular formula is C7H15NO2C_7H_{15}NO_2, and it features a unique structure that combines both an oxolane and an amino group, which may confer specific chemical reactivity and biological activity. The compound's structure can be represented as follows:

HO CH2C5H9N CH3 2\text{HO CH}_2-\text{C}_5\text{H}_9-\text{N CH}_3\text{ }_2

This compound is of interest in medicinal chemistry due to its potential therapeutic applications.

, including:

  • Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions.
  • Alkylation: The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of various alkyl groups.
  • Condensation Reactions: It can react with carbonyl compounds to form imines or amines, which can further participate in various organic transformations.

These reactions highlight the compound's versatility as a building block in organic synthesis.

Synthesis of 3-[(methylamino)methyl]oxolan-3-ol typically involves multi-step organic synthesis techniques. Common methods include:

  • Starting Materials: Use of commercially available oxolane derivatives.
  • Reagents: Methylamine or its derivatives are used for the methylamino substitution.
  • Reaction Conditions: The reactions are generally carried out under controlled temperatures and inert atmospheres to prevent oxidation or degradation of sensitive functional groups.

Specific synthetic routes may vary based on desired purity and yield, but generally involve the following steps:

  • Formation of the oxolane ring from appropriate precursors.
  • Introduction of the methylamino group through nucleophilic substitution.

3-[(methylamino)methyl]oxolan-3-ol has potential applications in various fields:

  • Pharmaceuticals: As a potential precursor for drug development, particularly in creating compounds targeting neurological disorders or infections.
  • Chemical Synthesis: As an intermediate in synthesizing more complex organic molecules.
  • Material Science: Potential use in developing polymers or materials with specific properties due to its functional groups.

Several compounds share structural similarities with 3-[(methylamino)methyl]oxolan-3-ol. Here are some notable examples:

Compound NameStructure TypeNotable Features
1-benzylazetidin-3-olAzetidine derivativeExhibits unique catalytic properties .
N-methylpyrrolidinePyrrolidine derivativeKnown for its role in neurotransmitter systems.
2-methoxyethanamineEthanolamine derivativeUsed in various organic syntheses as a reagent .

Uniqueness of 3-[(methylamino)methyl]oxolan-3-ol

What distinguishes 3-[(methylamino)methyl]oxolan-3-ol from these similar compounds is its specific combination of an oxolane ring and a methylamino group, which may impart unique reactivity profiles and biological interactions not found in other derivatives. Its potential applications in pharmaceuticals could be further explored based on this unique structure.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Modify: 2023-08-25

Explore Compound Types